REACTION_CXSMILES
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[I:1]Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:6][C:5]=1[CH3:15].C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[C:5]([CH3:15])=[CH:6][C:7]([N:10]2[CH:14]=[N:13][CH:12]=[N:11]2)=[CH:8][C:9]=1[I:1] |f:2.3|
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Name
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|
Quantity
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5.103 g
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Type
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reactant
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Smiles
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ICl
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Name
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Quantity
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5.22 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)N1N=CN=C1)C
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Name
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Quantity
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2.583 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 16 hours volatile material was removed in vacuo
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Duration
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16 h
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Type
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CUSTOM
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Details
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the residue was partitioned between dichloromethane (100 cm3) and sodium carbonate solution (50 cm3)
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Type
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WASH
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Details
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The organic phase was washed with sodium thiosulphate solution (10 g in 50 cm3 water)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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to give a solid which
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Type
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CUSTOM
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Details
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was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
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Type
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WASH
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Details
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eluting with ethyl acetate
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Type
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CUSTOM
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Details
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Combination and evaporaton of the appropriate fractions gave a solid which
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Type
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CUSTOM
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Details
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was recrystallised from ethyl acetate-ether
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Name
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Type
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product
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Smiles
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NC1=C(C=C(C=C1C)N1N=CN=C1)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |